molecular formula C15H13NO3S2 B033007 (Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid CAS No. 124782-63-4

(Z,Z)-5-(2-Methyl-3-phenyl-propenylidene)-4-oxo-2-thioxo-3-thiazolidineacetic Acid

Cat. No.: B033007
CAS No.: 124782-63-4
M. Wt: 319.4 g/mol
InChI Key: CHNUOJQWGUIOLD-NQXFEYKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid, commonly known as Epalrestat, is an aldose reductase inhibitor. It is primarily used for the treatment of diabetic neuropathy. This compound has shown potential in treating other diabetic complications such as retinopathy and nephropathy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene group in the presence of a base such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Knoevenagel condensation reaction is scalable and can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiazolidine derivatives.

    Biology: Investigated for its role in inhibiting aldose reductase, an enzyme involved in the polyol pathway.

    Medicine: Primarily used for the treatment of diabetic neuropathy.

Mechanism of Action

The primary mechanism of action of 2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is the inhibition of aldose reductase. This enzyme is involved in the conversion of glucose to sorbitol in the polyol pathway. By inhibiting aldose reductase, this compound helps to prevent the accumulation of sorbitol, which can lead to cellular damage in diabetic patients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is unique due to its specific chemical structure, which allows it to effectively inhibit aldose reductase with fewer side effects compared to other inhibitors. Its ability to treat multiple diabetic complications also sets it apart from similar compounds .

Properties

IUPAC Name

2-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7-,12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNUOJQWGUIOLD-NQXFEYKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.